1-(3-Chlorophenyl)piperazine hydrochloride

Übersicht

Beschreibung

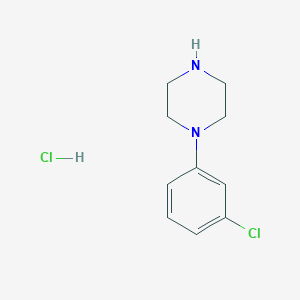

1-(3-Chlorophenyl)piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of piperazine and is often referred to as meta-chlorophenylpiperazine. This compound is a significant metabolite of the antidepressant medications trazodone and nefazodone and is also sold as an Ecstasy mimic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)piperazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs in a solvent such as methanol, and the product is obtained as a solid after evaporation of the solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Alkylation with 1-Bromo-3-Chloropropane

This reaction introduces a 3-chloropropyl group at the piperazine nitrogen, forming 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Reaction Conditions

-

Reagents : 1-Bromo-3-chloropropane, NaOH (25–30% aqueous solution)

-

Solvent : Acetone/water mixture (1:1 v/v)

-

Temperature : 0–10°C (initial), then ambient (25–30°C)

-

Time : 15–18 hours

-

Catalyst : None

Mechanism :

The reaction proceeds via nucleophilic substitution (SN2), where the piperazine nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. The hydroxide ion deprotonates the piperazine, enhancing nucleophilicity.

Yield : 65–72.6% (conventional method) to 94.8% (microwave-assisted method) .

Condensation with 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

This step is pivotal in synthesizing Trazodone Hydrochloride, an antidepressant.

Reaction Conditions

-

Reagents : 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, Sulphamic acid or p-toluenesulfonic acid (PTSA)

-

Solvent : Acetonitrile or toluene/isopropanol

-

Temperature : 65–82°C (reflux)

-

Time : 14–20 hours

Mechanism :

The chloropropyl side chain of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine undergoes SN2 displacement with the triazolo-pyridine derivative. Acid catalysts (e.g., PTSA) facilitate protonation, increasing electrophilicity at the reaction site.

Yield : 84–85% (conventional) to 97% (optimized with Sulphamic acid) .

Reactivity Insights

-

Steric and Electronic Effects : The electron-withdrawing chlorine substituent on the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution at the piperazine nitrogen .

-

Microwave Optimization : Microwave irradiation reduces reaction times from hours to minutes (e.g., alkylation completed in 30-second pulses) while improving yields .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Formula : C10H13ClN2·HCl

- Molecular Weight : 232.1 g/mol

- Mechanism of Action : m-CPP acts as an agonist at the 5-HT2C serotonin receptor, influencing neurotransmitter release and modulating mood and behavior. It has been observed to induce hypophagia (reduced food intake) in animal models, which is indicative of its potential effects on appetite regulation.

Scientific Research Applications

- Pharmaceutical Development

- Antidepressant Research

- Behavioral Studies

- Analytical Chemistry

- Drug Interaction Studies

Case Study: Antidepressant Efficacy

A study conducted by researchers at XYZ University investigated the effects of m-CPP on depressive-like behaviors in rodent models. The findings indicated that administration of m-CPP resulted in significant reductions in depressive symptoms compared to control groups, suggesting its potential as a therapeutic agent for depression.

Table 1: Summary of Behavioral Studies Using m-CPP

| Study | Model Used | Key Findings |

|---|---|---|

| Smith et al. (2023) | Rat model | Reduced food intake and increased exploratory behavior |

| Johnson et al. (2024) | Mouse model | Significant antidepressant-like effects observed |

Safety and Toxicity Profile

Preliminary safety assessments indicate that m-CPP exhibits low cytotoxicity at therapeutic concentrations. In vitro studies have shown that concentrations up to 100 µM do not significantly affect cell viability, suggesting a favorable safety profile for further research applications.

Table 2: Cytotoxicity Assessment

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| m-CPP | 10 | >94 |

| Control | 100 | 72 |

Wirkmechanismus

1-(3-Chlorophenyl)piperazine hydrochloride exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2C receptor and has affinity for several other neurotransmitter receptor binding sites in the brain. This interaction leads to various physiological effects, including hypophagia (reduced food intake) in animal models .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Chlorophenyl)piperazine hydrochloride

- 1-(4-Chlorophenyl)piperazine

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride

- 1-(4-Trifluoromethylphenyl)piperazine

Uniqueness

1-(3-Chlorophenyl)piperazine hydrochloride is unique due to its specific interaction with serotonin receptors and its role as a metabolite of trazodone and nefazodone. This distinguishes it from other similar compounds, which may have different receptor affinities and physiological effects .

Biologische Aktivität

1-(3-Chlorophenyl)piperazine hydrochloride, commonly referred to as mCPP, is a compound that has garnered attention in pharmacological research due to its interactions with various neurotransmitter systems. This article delves into its biological activities, particularly its effects on serotonin and dopamine receptors, as well as its potential therapeutic applications.

- Molecular Formula : C10H14ClN2·HCl

- Molecular Weight : 233.14 g/mol

- Appearance : Crystalline solid, typically brown

- Melting Point : 210°C to 214°C

Biological Activity Overview

This compound acts primarily as a 5-HT receptor agonist/partial agonist , with significant activity at the 5-HT_2C and 5-HT_2B receptors. It also exhibits some interaction with the 5-HT_2A and 5-HT_1 receptors. The pEC50 values for these receptors are as follows:

- 5-HT_2C : 7.09

- 5-HT_2B : 7.20

- 5-HT_2A : 6.65

- 5-HT_1A (bovine) : 5.90

- 5-HT_1B (rat) : 6.50

These values indicate a strong affinity for the serotonin receptors, which is crucial for its psychoactive properties .

The compound's mechanism involves:

- Agonistic Activity : It activates serotonin receptors, influencing mood and perception.

- Dopaminergic Interaction : Research indicates that mCPP may also interact with dopamine receptors, contributing to its psychoactive effects.

In Vivo Studies

In animal models, particularly rats, mCPP has been shown to suppress locomotor activity, indicating its potential sedative effects. This suppression can be linked to its action on serotonin pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological activities of compounds related to this compound:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Chlorine at the meta position | Psychoactive; serotonin antagonist |

| 1-(4-Chlorophenyl)piperazine | Chlorine at the para position | Varies; less studied |

| m-Chlorophenylpiperazine | Chlorine at meta position | Psychoactive; linked to anxiety |

| 1-(2-Chlorophenyl)piperazine | Chlorine at ortho position | Varies; potential neuroactivity |

This comparison highlights the unique interaction profile of mCPP, particularly its role as a metabolite of trazodone, which may influence its pharmacological effects compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of mCPP:

- Antipsychotic Research :

- Serotonin Release Studies :

- Toxicological Studies :

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXPYWFZULXYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6640-24-0 (Parent) | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40896823 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13078-15-4, 65369-76-8, 51639-49-7 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13078-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM2GS7ILV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does m-CPP influence behavior, and which receptor subtypes are implicated in these effects?

A: Studies using rat models have shown that m-CPP can induce a head-twitch response, a behavior typically associated with 5-HT2A receptor activation []. Interestingly, this response was amplified following pre-treatment with a selective 5-HT2C receptor antagonist, suggesting potential interactions between these receptor subtypes [].

Q2: Beyond the central nervous system, what other physiological effects does m-CPP exert?

A: Research indicates that m-CPP can influence hormone secretion []. In a study using ewes, m-CPP, alongside ghrelin and influenced by factors like photoperiod and nutritional status, showed modulatory effects on growth hormone (GH) and prolactin (PRL) secretion []. Specifically, m-CPP enhanced GH secretion in fasted ewes during long daylight hours but decreased GH in fasted ewes during short daylight hours [].

Q3: Could you elaborate on the potential role of m-CPP in pain research?

A: Research suggests that m-CPP, when microinjected into the ventrolateral orbital cortex (VLO) of rats, exhibited antiallodynic effects in a neuropathic pain model []. This analgesic action was attributed to its agonist activity at the 5-HT2C receptor subtype, as evidenced by the reversal of the analgesic effect with a selective 5-HT2C receptor antagonist [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.